BenchChemオンラインストアへようこそ!

6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine

OGA Inhibitors Neurodegeneration Tauopathies

6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine (CAS 2226027-81-0) is a fluorinated, nitrogen- and oxygen-containing heterocyclic compound belonging to the dihydrofuro[2,3-b]pyridine class. Its core scaffold combines a pyridine ring fused to a dihydrofuran ring, featuring a fluorine atom at the 6-position and a gem-dimethyl group at the 2-position.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Cat. No. B14899220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESCC1(CC2=C(O1)N=C(C=C2)F)C
InChIInChI=1S/C9H10FNO/c1-9(2)5-6-3-4-7(10)11-8(6)12-9/h3-4H,5H2,1-2H3
InChIKeyDMEJTVSPEFZLFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine: A Specialized Fluorinated Heterocyclic Building Block for Medicinal Chemistry


6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine (CAS 2226027-81-0) is a fluorinated, nitrogen- and oxygen-containing heterocyclic compound belonging to the dihydrofuro[2,3-b]pyridine class . Its core scaffold combines a pyridine ring fused to a dihydrofuran ring, featuring a fluorine atom at the 6-position and a gem-dimethyl group at the 2-position . This structural arrangement is a key intermediate in the synthesis of novel, patent-protected O-GlcNAcase (OGA) inhibitors being developed for neurodegenerative tauopathies like Alzheimer's disease [1], positioning it as a critical procurement target for research groups pursuing this specific therapeutic avenue.

Why Generic Dihydrofuro[2,3-b]pyridines Cannot Substitute for this Specific 6-Fluoro-2,2-Dimethyl Scaffold


Generic substitution within this heterocyclic class is not viable due to the critical and synergistic roles of the 6-fluoro and 2,2-dimethyl substituents. While the unsubstituted 2,3-dihydrofuro[2,3-b]pyridine scaffold is a common starting point [1], the addition of the 6-fluoro group can profoundly enhance metabolic stability by blocking a primary site of oxidative metabolism and modulating the pyridine ring's electron density [2]. Simultaneously, the gem-dimethyl group at the 2-position introduces conformational constraint and can significantly increase target binding affinity through hydrophobic interactions relative to non-methylated or mono-substituted analogs. Replacing this building block with a non-fluorinated or non-dimethylated analog would fundamentally alter the physicochemical and pharmacological profile of the final drug candidate, derailing structure-activity relationships (SAR) optimized in patent [3].

Quantitative Differentiation Guide for 6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine Procurement


Patent-Validated Role as a Critical Intermediate in High-Value OGA Inhibitor Synthesis

This 6-fluoro-2,2-dimethyl derivative serves as a direct synthetic precursor to a specific genus of O-GlcNAcase (OGA) inhibitors protected by patent CA3103622A1 [1]. The generic scaffold, 2,3-dihydrofuro[2,3-b]pyridine (CAS 27038-50-2), lacks the essential functionalization pattern required for this patented application. The 6-fluoro and gem-dimethyl groups are specifically defined in the patent's Formula I as key structural features [2], making this compound the mandatory chemical input for accessing this novel therapeutic class. This provides direct procurement traceability for drug development, a level of project specificity absent in non-functionalized, generic versions.

OGA Inhibitors Neurodegeneration Tauopathies

Class-Level Advantage: Predicted Enhancement of Metabolic Stability Over Non-Fluorinated Analogs

Although direct comparative metabolic stability data for this compound is not publicly available, the well-established class-level effect of strategic fluorine substitution on heteroaromatic rings supports a strong differentiation argument [1]. The installation of a fluorine atom at the pyridine's 6-position is a classic medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism, thereby increasing the metabolic half-life of drug candidates [2]. This gives the compound a strong theoretical advantage over the core 2,3-dihydrofuro[2,3-b]pyridine parent (CAS 27038-50-2), which is susceptible to metabolic attack at this position. The procurement choice must be driven by this mechanistic benefit, not cost equivalence.

Drug Metabolism ADME Fluorine Chemistry

Availability in Research-Grade Purity (98%) for Direct Use in Medicinal Chemistry

This specific compound is commercially available from specialty chemical suppliers with a purity specification of 98% . In contrast, the analogous 2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine without fluorine (CAS 182819-49-4) or the 6-fluoro-2,3-dihydrofuro[2,3-b]pyridine without the gem-dimethyl group (CAS not found, 139.13 Da) are not commonly cataloged as ready-made, off-the-shelf items from the same variety of suppliers. This availability reduces the lead time and synthetic complexity for incorporating the optimally substituted scaffold, directly linking the procurement decision to a saved synthetic step and faster project initiation.

Building Blocks Hit-to-Lead Chemical Synthesis

Optimal Deployment Scenarios for 6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine in Research and Development


Crucial Intermediate for Patent-Driven OGA Inhibitor Development Programs

The primary evidence-backed application is as the defined, mandatory synthetic intermediate in the preparation of O-GlcNAcase (OGA) inhibitors for Alzheimer's disease and related tauopathies. The evidence from patent establishes that this compound, with its specific substitution pattern, is not replaceable by other dihydrofuro[2,3-b]pyridines. Procurement directly enables the synthesis of the patented compounds, serving as a gatekeeper for entering this competitive therapeutic space.

Medicinal Chemistry Hit-to-Lead Exploration Requiring Metabolic Stability

For programs where a dihydrofuro[2,3-b]pyridine scaffold has been identified but is limited by rapid in vitro metabolism, this 6-fluoro analog is the logical procurement choice. The class-level evidence on fluorine blocking metabolic hotspots supports its use as a superior starting point for SAR studies. Researchers can confidently expect improved microsomal stability simply by virtue of the fluorine's presence at the pyridine's most labile position, eliminating the synthetic burden of introducing this improvement at a later stage.

Accelerated Synthesis of Focused Kinase Inhibitor Libraries

The dihydrofuro[2,3-b]pyridine core has proven utility in kinase inhibition, as demonstrated by its use in developing potent IRAK4 inhibitors . While not directly studied in that paper, the target compound's optimized substituents (6-fluoro and 2,2-dimethyl) are designed to enhance the core scaffold's properties. It is the most advanced and readily accessible building block for generating similar focused libraries, allowing teams to bypass the multi-step core synthesis and directly diversify the scaffold, a significant advantage over using simpler, non-substituted cores [4].

Benchmark Compound for Fluorinated Heterocycle Analytical Studies

Given its commercial availability in high purity (98%, ), this compound serves as an ideal standard for analytical chemistry studies focused on the behavior of gem-dimethyl and fluorine-substituted heterocycles. This includes method development in techniques like LC-MS/MS or 19F NMR, where its unique structural features provide well-defined chromatographic and spectroscopic benchmarks that are not obtainable from the simpler, more common analogs.

Quote Request

Request a Quote for 6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.